1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a pyrrole-2,5-dione moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
The synthesis of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route is the aminomethylation Mannich reaction, which involves the reaction of a phenyl-substituted benzoxazine with a pyrrole-2,5-dione derivative under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone: This compound shares a similar benzoxazine structure but differs in the substituent attached to the benzoxazine ring.
6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine: This compound has a chloro substituent on the benzoxazine ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
797801-55-9 |
---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1-(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H14N2O3/c21-17-8-9-18(22)20(17)15-6-7-16-13(10-15)11-19(12-23-16)14-4-2-1-3-5-14/h1-10H,11-12H2 |
InChI Key |
YWQSTGCPZBJBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N3C(=O)C=CC3=O)OCN1C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.